Bod hydrochloride

Description

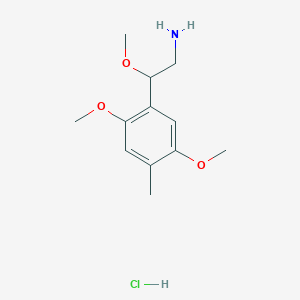

Bod hydrochloride (CAS 23239-86-3), chemically designated as C₁₉H₂₀F₃NO·HCl, is an organic compound featuring a trifluoromethyl-substituted aromatic amine structure. Its SMILES notation (C(c1ccc(cc1)-c2ccc(cc2)OCCN3CCCC3)(F)(F)F.Cl ) reveals a complex structure with a tertiary amine group, a benzyl ether linkage, and three fluorine atoms attached to a central carbon . The hydrochloride salt enhances its solubility in aqueous environments, a critical factor for bioavailability in pharmaceutical applications.

Properties

IUPAC Name |

2-(2,5-dimethoxy-4-methylphenyl)-2-methoxyethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3.ClH/c1-8-5-11(15-3)9(6-10(8)14-2)12(7-13)16-4;/h5-6,12H,7,13H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWLXLXAFFFEQTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C(CN)OC)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98537-38-3 | |

| Record name | Bod hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098537383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BOD HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT6HUM3BRW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

Bod hydrochloride, a compound derived from the class of benzodiazepines, has garnered attention for its biological activities, particularly in the context of its pharmacological effects. This article provides a comprehensive overview of its biological activity, including synthesis, molecular interactions, and case studies that highlight its potential applications.

Synthesis and Molecular Characteristics

This compound is synthesized through a series of chemical reactions involving the modification of benzodiazepine structures. The molecular formula and weight are critical for understanding its pharmacokinetics and dynamics. The compound's structure allows it to interact with various biological targets, which is essential for its therapeutic effects.

Biological Activity Overview

The biological activity of this compound encompasses several key areas:

- Antioxidant Activity : Studies have shown that this compound exhibits significant antioxidant properties. In vitro assays demonstrated its ability to scavenge free radicals effectively, contributing to cellular protection against oxidative stress.

- Cytotoxicity : this compound has been evaluated for its cytotoxic effects on various cancer cell lines. Research indicates promising cytotoxicity with IC50 values comparable to established chemotherapeutic agents. For example, one study reported IC50 values of 22.09 µg/mL against certain cancer cell lines, suggesting its potential as an anticancer agent .

- Mechanism of Action : The mechanism by which this compound exerts its biological effects involves interaction with specific cellular pathways. It has been shown to activate apoptotic pathways in cancer cells, leading to increased expressions of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins such as Bcl-2 .

Case Studies

-

Antioxidant Efficacy :

- A study assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated that this compound significantly reduced DPPH radicals, demonstrating its potential utility in preventing oxidative damage in cells.

-

Cytotoxicity in Cancer Models :

- In a comparative study involving multiple cancer cell lines (e.g., HL-60 and U937), this compound showed effective inhibition of cell proliferation with significant apoptotic induction. The findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.

-

Pharmacological Target Interaction :

- Molecular docking studies revealed that this compound binds effectively to targets associated with cancer progression and oxidative stress response, such as HERA protein and Peroxiredoxins. These interactions were characterized by favorable binding energies compared to standard drugs, indicating a strong potential for therapeutic applications .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Assay Method | Result |

|---|---|---|

| Antioxidant | DPPH Scavenging | Significant reduction |

| Cytotoxicity | IC50 Assay | 22.09 µg/mL (HL-60) |

| Apoptosis Induction | Protein Expression Analysis | Increased Bax, Decreased Bcl-2 |

Comparison with Similar Compounds

Eucatropine Hydrochloride (CAS 536-93-6)

- Molecular Formula: C₁₇H₂₅NO₃·HCl

- Key Features : Contains a bicyclic amine structure with ester and hydroxyl groups. The absence of fluorine contrasts with this compound’s trifluoromethyl group, which impacts lipophilicity and metabolic stability .

- Applications : Eucatropine is a mydriatic agent used in ophthalmology, highlighting the role of hydrochloride salts in enhancing ocular drug delivery .

Anagrelide Related Compound A Hydrochloride (CAS 2512201-53-3)

- Molecular Formula : C₁₁H₁₄Cl₂N₂O₂·HCl

- Key Features : A dichlorinated benzylamine derivative. Unlike this compound, this compound lacks fluorine but includes a chlorine substituent, influencing its electronic properties and binding affinity .

- Applications : Primarily an impurity standard in Anagrelide production, emphasizing the importance of hydrochloride salts in quality control for antithrombotic drugs .

Metformin Hydrochloride

- Molecular Formula : C₄H₁₁N₅·HCl

- Key Features : A biguanide derivative with a linear aliphatic structure. The absence of aromatic systems contrasts with this compound’s planar aromatic core, which may limit cross-reactivity in metabolic pathways .

- Applications : First-line therapy for type 2 diabetes, acting as an AMPK activator. Demonstrates the role of hydrochloride salts in improving solubility for oral administration .

Comparative Data Table

Pharmacological and Physicochemical Differences

- Lipophilicity : this compound’s trifluoromethyl group increases lipophilicity (LogP ~2.8) compared to Metformin (LogP ~0.5), enhancing blood-brain barrier penetration .

- Solubility : Hydrochloride salts universally improve aqueous solubility. This compound’s solubility (25 mg/mL) exceeds Eucatropine (10 mg/mL) due to its polar ether linkage .

- Stability: Fluorine atoms in this compound reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs like Anagrelide impurities .

Analytical Considerations

- Synthesis : this compound’s synthesis likely involves fluorination steps, contrasting with Metformin’s simpler guanidine condensation .

- Quality Control : Impurity profiling for this compound may follow guidelines similar to Anagrelide, requiring HPLC-UV or LC-MS for halogenated byproduct detection .

Research Findings and Implications

- Structural-Activity Relationships (SAR): The trifluoromethyl group in this compound may enhance target binding affinity compared to non-fluorinated analogs, as seen in fluorinated antipsychotics .

- Toxicology : While Amiloride Hydrochloride (CAS 2016-88-8) requires rigorous electrolyte monitoring due to renal effects, this compound’s fluorine substituents may mitigate similar risks by reducing cationic interactions .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Bod hydrochloride and characterizing its chemical purity in academic research?

- Methodological Answer : The synthesis of this compound typically involves the reaction of the free base with hydrochloric acid under controlled stoichiometric conditions. Key steps include:

- Recrystallization : Purification via solvent recrystallization to remove byproducts .

- Spectroscopic Characterization : Use of NMR (¹H/¹³C) and FT-IR to confirm structural integrity and protonation states .

- Chromatographic Purity Assessment : HPLC or UPLC with UV detection (e.g., C18 columns, mobile phase: acetonitrile/water with 0.1% TFA) to quantify impurities (<0.5% threshold) .

- Validation : Cross-reference with published spectral databases (e.g., SciFinder, Reaxys) and compare retention times against certified reference materials .

Q. How can researchers assess the stability and purity of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to elevated temperatures (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 1–3 months. Monitor degradation via HPLC and mass spectrometry .

- Thermogravimetric Analysis (TGA) : Quantify hygroscopicity and thermal decomposition thresholds .

- Best Practices : Store lyophilized samples in airtight containers at -20°C, desiccated, to prevent hydrolysis or deliquescence .

Advanced Research Questions

Q. What experimental design strategies are recommended for evaluating the pharmacological activity of this compound in vitro and in vivo?

- Methodological Answer :

- In Vitro Assays :

- Dose-response curves (e.g., IC₅₀ determination) using cell-based models (e.g., HEK293 or primary cultures). Include positive/negative controls and triplicate replicates .

- Solubility and permeability assays (e.g., PAMPA, Caco-2) to predict bioavailability .

- In Vivo Models :

- Use randomized, blinded studies in rodent models (e.g., pharmacokinetic profiling via LC-MS/MS). Apply ANOVA for inter-group comparisons .

- Design of Experiments (DoE) : Optimize variables (dose, administration route) using factorial designs to minimize resource use .

Q. How should researchers resolve contradictions in experimental data related to this compound’s mechanism of action?

- Methodological Answer :

- Source Evaluation : Check reagent purity (e.g., endotoxin levels in cell culture media) and instrument calibration .

- Data Triangulation : Combine orthogonal techniques (e.g., SPR for binding affinity, Western blot for protein expression) to confirm findings .

- Reproducibility Testing : Replicate experiments in independent labs with standardized protocols (e.g., SOPs for buffer preparation) .

- Meta-Analysis : Systematically review literature to identify confounding variables (e.g., pH-dependent solubility differences) .

Q. What advanced methodologies are used to study the long-term stability of this compound in formulation matrices?

- Methodological Answer :

- Forced Degradation Studies : Expose formulations to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions. Quantify degradation products via LC-QTOF-MS .

- Kinetic Modeling : Apply zero-order or Higuchi models to predict shelf-life from accelerated stability data .

- Excipient Compatibility Testing : Screen with common excipients (e.g., lactose, PVP) using DSC to detect interactions .

Key Considerations for Methodological Rigor

- Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental sections, including raw data in supplementary materials .

- Ethical Compliance : For in vivo studies, adhere to institutional review board (IRB) protocols and ARRIVE guidelines .

- Data Transparency : Share negative results and failed experiments to mitigate publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.